2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one is a chemical compound that features a fluorine atom attached to an ethanone group, which is further bonded to a 4-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 2-fluoroethanone with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the production of pro-inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Uniqueness
2-Fluoro-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of both a fluorine atom and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
763877-94-7 |
---|---|
Molecular Formula |
C7H13FN2O |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2-fluoro-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C7H13FN2O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6H2,1H3 |
InChI Key |
PEHJIYPHIDRGBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CF |
Origin of Product |
United States |
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